(R,S)-AM1241

Catalog No.
S518246
CAS No.
444912-48-5
M.F
C22H22IN3O3
M. Wt
503.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,S)-AM1241

CAS Number

444912-48-5

Product Name

(R,S)-AM1241

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone

Molecular Formula

C22H22IN3O3

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N

SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

solubility

Soluble in DMSO, not in water

Synonyms

AM-1241; AM 1241; AM1241; UNII-DLM851L3RD.

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

The exact mass of the compound (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is 503.0705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R,S)-AM1241 is a highly selective, aminoalkylindole-derived Cannabinoid Receptor Type 2 (CB2) agonist utilized as a foundational benchmark in neuroinflammation, peripheral analgesia, and GPCR signaling research. Exhibiting a binding affinity for the CB2 receptor of Ki = 3.4 nM and an 82-fold selectivity over the central Cannabinoid Receptor Type 1 (CB1), this racemate effectively isolates peripheral immune and glial modulation from psychoactive CNS effects [1]. For procurement and assay standardization, (R,S)-AM1241 provides high processability with a DMSO solubility exceeding 50 mg/mL, supporting reproducible in vivo formulations and maintaining strict data continuity with legacy preclinical studies that originally established the therapeutic viability of the CB2 target.

Substituting (R,S)-AM1241 with non-selective in-class analogs like WIN 55,212-2 confounds experimental outcomes by introducing CB1-mediated central nervous system artifacts, such as catalepsy and hypothermia, which mask peripheral CB2-specific responses [1]. Furthermore, replacing the racemate with other CB2-selective agents or pure resolved enantiomers fails to replicate AM1241's specific pharmacological profile, notably its protean agonism, which demonstrates a documented species-specific signaling inversion between human and rodent models [2]. Procuring the exact (R,S)-AM1241 racemate is critical for laboratories that require strict isolation of CB2 pathways, translationally relevant species-divergent baseline data, and direct quantitative comparability against two decades of established neuroinflammatory and antinociceptive literature [1].

Receptor Selectivity: (R,S)-AM1241 vs. WIN 55,212-2

In competitive binding assays, (R,S)-AM1241 demonstrates an 82-fold selectivity for the CB2 receptor over the CB1 receptor, whereas the common benchmark WIN 55,212-2 exhibits only an approximate 19-fold selectivity, leading to significant off-target CB1 activation at working concentrations[1], .

Evidence DimensionCB2 vs. CB1 Binding Selectivity Ratio
Target Compound Data(R,S)-AM1241: Ki = 3.4 nM (CB2), 280 nM (CB1)[82-fold selectivity]
Comparator Or BaselineWIN 55,212-2: Ki = 3.3 nM (CB2), 62.3 nM (CB1)[~19-fold selectivity]
Quantified DifferenceAM1241 provides >4x greater selectivity for CB2 over CB1 compared to WIN 55,212-2.
ConditionsEquilibrium-competition binding vs. [3H]CP55,940 in rodent tissue preparations.

This selectivity is mandatory for procuring a compound that isolates peripheral immune modulation without triggering confounding CB1-mediated psychoactive or motor side effects.

Species-Specific Protean Agonism: Human vs. Rodent CB2 Signaling

(R,S)-AM1241 exhibits a distinct protean agonist profile, functioning as an agonist at human CB2 receptors while acting as an inverse agonist at rat and mouse CB2 receptors in cAMP inhibition assays, a divergence not observed with standard full agonists like CP 55,940 [1].

Evidence DimensionFunctional Efficacy (cAMP Assay)
Target Compound Data(R,S)-AM1241: Agonist (Human CB2); Inverse Agonist (Rodent CB2)
Comparator Or BaselineStandard Agonists (e.g., CP 55,940): Full Agonist across all species
Quantified DifferenceComplete functional inversion of cAMP signaling based on species receptor expression.
ConditionsInhibition of forskolin-stimulated cAMP in intact recombinant CB2-expressing cells.

This species-divergent signaling makes AM1241 an indispensable procurement choice for advanced GPCR pharmacological modeling and translational assay validation.

In Vivo Processability and Formulation Compatibility

Unlike highly lipophilic cannabinoids that suffer from poor aqueous processability, (R,S)-AM1241 achieves >50 mg/mL solubility in DMSO, allowing for the reliable preparation of 2-5 mg/mL clear working solutions in standardized multi-component vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) .

Evidence DimensionVehicle Compatibility and Working Concentration
Target Compound Data(R,S)-AM1241: >50 mg/mL in DMSO; 2-5 mg/mL in aqueous vehicle
Comparator Or BaselineStandard lipophilic cannabinoids: Prone to precipitation in aqueous media
Quantified DifferenceEnables stable, high-concentration clear solutions for systemic injection without precipitation.
ConditionsRoom temperature formulation in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Predictable solubility and formulation stability are critical for procurement in high-throughput in vivo screening, ensuring reproducible dosing and bioavailability.

Salt Form Versatility and Aqueous Assay Compatibility

While the majority of classical and synthetic cannabinoids (such as the JWH series) are strictly lipophilic free bases, (R,S)-AM1241 possesses physicochemical properties allowing it to be synthesized and crystallized as both a free base and a water-soluble hydrochloride salt [1].

Evidence DimensionAqueous Assay Compatibility
Target Compound Data(R,S)-AM1241: Available as a water-soluble HCl salt
Comparator Or BaselineStandard synthetic cannabinoids: Require DMSO or ethanol vehicles
Quantified DifferenceEliminates the mandatory use of organic co-solvents in sensitive cell-based assays.
ConditionsIn vitro assay preparation.

Procuring a compound capable of forming a water-soluble salt provides a critical advantage for laboratories where organic solvents like DMSO interfere with cellular viability or assay readouts.

Peripheral Neuropathy and Antinociception Modeling

Due to its 82-fold selectivity for CB2 over CB1, (R,S)-AM1241 serves as a precise procurement benchmark for in vivo models of neuropathic and inflammatory pain. It allows researchers to establish robust antinociceptive baselines without the confounding psychoactive or motor-impairing effects typical of non-selective cannabinoids like WIN 55,212-2 [1].

Translational GPCR Protean Agonism Studies

Because (R,S)-AM1241 acts as an agonist at human CB2 receptors but an inverse agonist at rodent CB2 receptors in cAMP assays, it is specifically procured for advanced pharmacological modeling of species-divergent GPCR signaling and protean ligand behavior [2].

Standardized High-Throughput In Vivo Screening

The compound's high DMSO solubility (>50 mg/mL) and compatibility with standard multi-component aqueous vehicles ensure consistent bioavailability. This makes (R,S)-AM1241 highly suitable for standardized systemic dosing (i.p. or i.v.) in large-scale preclinical neuroinflammation screens where lipophilic precipitation must be avoided .

Aqueous-Dependent In Vitro Cellular Assays

The ability of AM1241 to be crystallized as a water-soluble hydrochloride salt provides a distinct operational advantage for sensitive cell-based assays. It allows researchers to bypass the use of organic co-solvents like DMSO, which can otherwise interfere with cellular viability or signaling readouts [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

503.07059 g/mol

Monoisotopic Mass

503.07059 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DLM851L3RD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

AM-1241

Dates

Last modified: 08-15-2023
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